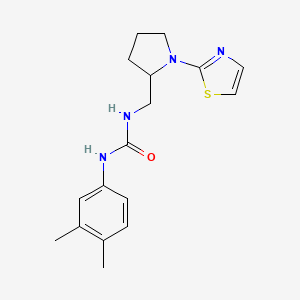
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoromethyl group and dimethylamino groups, which contribute to its reactivity and stability. It is commonly used in organic synthesis and has found applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
It is known that the compound is an efficient reagent for the formation of trifluoromethyl-substituted azaheterocycles .
Mode of Action
The compound interacts with its targets through a base-mediated reaction . It is used as a precursor in the synthesis of trifluoromethyl-substituted azaheterocycles . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also participates in the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino (thio)phenols with CF3CN .
Pharmacokinetics
The compound’s role as a reagent in the synthesis of bioactive trifluoromethyl-substituted azaheterocycles suggests that it may have significant bioavailability .
Result of Action
The compound’s action results in the formation of trifluoromethyl-substituted azaheterocycles . These azaheterocycles have shown a wide bioactivity spectrum and have been investigated by a number of scientific groups of pharmaceutical and agrochemical companies. They exhibit antiviral, antidiabetic, and anti-inflammatory activities among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through direct nucleophilic substitution or heterocyclization with trifluoromethyl-containing reagents . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological studies, including investigations into its effects on various biological pathways.
Comparison with Similar Compounds
Similar Compounds
[3-(Dimethylamino)-2-(trifluoromethyl)prop-2-en-1-ylidene]dimethylazanium hexafluorophosphate: This compound is similar in structure and is used as a precursor for the synthesis of trifluoromethyl-substituted azaheterocycles.
Other trifluoromethyl-substituted compounds: These compounds share the trifluoromethyl group and exhibit similar properties, such as increased lipophilicity and metabolic stability.
Uniqueness
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
291756-82-6 |
|---|---|
Molecular Formula |
C8H14F9N2P |
Molecular Weight |
340.17 g/mol |
IUPAC Name |
[(E)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
InChI Key |
GMWIFDFSXGELQO-UHFFFAOYSA-N |
SMILES |
CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |
Isomeric SMILES |
CN(C)/C=C(\C=[N+](C)C)/C(F)(F)F.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2363318.png)




![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2363327.png)
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363328.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2363330.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363333.png)

![3-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2363337.png)
![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2363338.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)
